N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide
Description
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-22-13-7-8-14-15(11-13)23-17(18-14)19-16(20)9-10-21-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXIPQGTEWEVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced by treating the benzothiazole derivative with methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Phenoxypropanamide Moiety: The final step involves the reaction of the methylthio-substituted benzothiazole with 3-phenoxypropanoic acid or its derivative under appropriate coupling conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide exhibit significant anticancer activities. The thiazole and phenoxy groups in its structure are known to interact with biological targets involved in cancer cell proliferation and survival.
Case Study:
A study published in Molecular Cancer Therapeutics demonstrated that derivatives of benzothiazole compounds inhibit the growth of various cancer cell lines, including breast and lung cancer, by inducing apoptosis and cell cycle arrest. The study highlighted the efficacy of these compounds in preclinical models, suggesting a promising avenue for therapeutic development.
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Its structural components can enhance membrane permeability, allowing for effective interaction with bacterial cells.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Synthesis and Chemical Properties
The synthesis of this compound involves several steps, typically beginning with the formation of the thiazole ring followed by the introduction of the phenoxy group. The compound's molecular formula is C₁₅H₁₅N₃O₂S, with a molecular weight of approximately 299.36 g/mol.
Table 2: Synthesis Pathway Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| 1. Formation of Thiazole | Cyclization | Heat, specific solvent |
| 2. Introduction of Methylthio | Alkylation | Base catalysis |
| 3. Coupling with Phenoxy | Nucleophilic substitution | Temperature control |
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety profile of this compound. Studies have indicated low toxicity levels in vitro, suggesting it may be a suitable candidate for further development.
Case Study:
A toxicity study conducted on murine models assessed the compound's effects on organ systems following acute exposure. Results showed no significant adverse effects at therapeutic doses, supporting its potential use in clinical settings .
Mechanism of Action
The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The methylthio group may enhance the compound’s ability to penetrate cell membranes, while the phenoxypropanamide moiety could contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
a. Electron-Donating vs. Electron-Withdrawing Groups
- Target Compound : The 6-(methylthio) group is a moderate electron-donating substituent, which increases electron density on the benzothiazole ring. This may enhance nucleophilic aromatic substitution reactivity or modulate interactions with electron-deficient biological targets.
- N-(6-Trifluoromethylbenzothiazol-2-yl) Analogues (EP3 348 550A1) : The 6-trifluoromethyl (-CF₃) group is strongly electron-withdrawing, reducing electron density on the ring. This substitution is common in compounds designed for enhanced metabolic stability and target selectivity .
- 6-Fluorobenzo[d]thiazol-2-yl Derivative (): Fluorine at position 6 combines electronegativity with small steric bulk, balancing electronic effects and lipophilicity. The dimethylamino propyl group in this compound further enhances solubility via protonation, as evidenced by its hydrochloride salt form .
b. Methylenedioxy-Substituted Benzothiazoles () Compounds such as N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives feature a fused methylenedioxy ring.
Variations in the Amide Side Chain
- Phenoxy vs. Aryl/Amino Substituents: The target compound’s phenoxy group provides a rigid aromatic moiety, whereas analogues with piperazine or thioether substituents () introduce flexibility and basicity, which may alter pharmacokinetic profiles .
- Chlorinated vs. Non-Halogenated Chains: Chloroacetamide derivatives () exhibit higher reactivity for nucleophilic substitution, enabling further functionalization, unlike the stable propanamide chain in the target compound .
Heterocycle Replacement (Benzothiazole vs. Benzoimidazole)
The compound 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide () replaces benzothiazole with benzoimidazole, altering hydrogen-bonding capacity.
Biological Activity
N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide is a compound that belongs to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C17H16N2O2S
- Molecular Weight : 320.38 g/mol
- IUPAC Name : this compound
This structure features a benzothiazole moiety, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Benzothiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. For instance, compounds with similar structures have been shown to inhibit enzymes like acyl coenzyme A cholesterol acyltransferase and monoamine oxidase .
-
Case Studies :
- A study demonstrated that benzothiazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 50 µg/mL .
- Another investigation found that certain derivatives could clear infections in animal models, indicating their potential for therapeutic applications .
Anticancer Activity
Benzothiazole derivatives are also recognized for their anticancer properties. They have been evaluated in various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.
- Mechanism of Action : The anticancer effects are often linked to the modulation of signaling pathways involved in cell survival and proliferation, such as the inhibition of heat shock protein 90 and c-Jun N-terminal kinases .
- Research Findings :
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Q & A
Q. What are the key steps in synthesizing N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide, and what reaction conditions are critical for high yield?
The synthesis involves multi-step organic reactions, including:
- Acylation : Coupling 2-amino-6-(methylthio)benzothiazole with phenoxypropanoyl chloride under reflux in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Protection/deprotection steps : Ensuring selective reactivity of functional groups (e.g., methylthio and amide) to avoid side reactions . Critical conditions include temperature control (reflux at 40–60°C), anhydrous solvents, and stoichiometric ratios of reagents to maximize purity (>95%) and yield (70–85%) .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- NMR spectroscopy (¹H and ¹³C): Confirms the benzothiazole core, methylthio group (δ ~2.5 ppm for SCH₃), and phenoxypropanamide linkage .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 387) and fragmentation patterns .
- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-S bonds (~680 cm⁻¹) .
Q. What are the primary biological activities reported for this compound?
Preclinical studies highlight:
- Antimicrobial activity : Broad-spectrum inhibition of Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) via disruption of bacterial membrane integrity .
- Antiviral potential : Moderate inhibition of RNA viruses (e.g., influenza A, IC₅₀: 25 µM) through interference with viral replication machinery .
Advanced Research Questions
Q. How can researchers optimize the synthetic route to improve scalability while maintaining enantiomeric purity?
- Continuous flow reactors : Reduce reaction time and improve heat transfer for large-scale acylation steps, minimizing racemization .
- Catalyst screening : Test palladium or enzyme-based catalysts to enhance regioselectivity in benzothiazole functionalization .
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scalability .
Q. What strategies are recommended for resolving contradictory data on this compound’s activity against Gram-negative vs. Gram-positive bacteria?
- Mechanistic studies : Use fluorescent probes (e.g., propidium iodide) to compare membrane permeability effects across bacterial types .
- Resistance profiling : Perform genomic sequencing of resistant strains to identify mutations in efflux pumps or target proteins (e.g., penicillin-binding proteins) .
- Synergy assays : Test combinations with β-lactam antibiotics to assess potentiation effects in Gram-negative models .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound’s phenoxy group?
- Substituent variation : Replace the phenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate lipophilicity and target binding .
- Bioisosteric replacement : Substitute phenoxy with thiophene or pyridine rings to enhance metabolic stability while retaining activity .
- Molecular docking : Model interactions with bacterial topoisomerase IV to prioritize substituents that improve binding affinity .
Q. What experimental approaches are suitable for identifying the compound’s molecular targets in cancer cell lines?
- Pull-down assays : Use biotinylated analogs coupled with streptavidin beads to isolate interacting proteins from lysates .
- Kinase profiling : Screen against a panel of 100+ kinases to identify inhibition hotspots (e.g., EGFR or VEGFR2) .
- CRISPR-Cas9 knockouts : Validate target relevance by assessing activity in cells lacking suspected targets (e.g., tubulin or HDACs) .
Q. How does the compound’s stability vary under physiological pH and temperature conditions?
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via HPLC:
- Major degradation pathway : Hydrolysis of the amide bond at acidic pH (~30% degradation at pH 1.2) .
- Stabilization strategies : Encapsulation in PEGylated liposomes to protect against hydrolytic cleavage .
Q. What in vitro models are appropriate for evaluating the compound’s potential in combination therapies?
- Checkerboard assays : Test synergy with fluconazole (antifungal) or doxorubicin (anticancer) using fractional inhibitory concentration (FIC) indices .
- 3D tumor spheroids : Assess penetration and efficacy in multicellular models of colorectal cancer (e.g., HCT116 spheroids) .
Q. How can researchers address poor bioavailability in preclinical pharmacokinetic studies?
- Prodrug design : Introduce ester or phosphate groups to enhance solubility and intestinal absorption .
- Nanoparticle formulations : Use PLGA nanoparticles to improve plasma half-life (e.g., from 2.5 to 8 hours in rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
